Neutrophil Chemotaxis: LLG Outperforms Full-Length LL-37 at 10 µM
In a direct head-to-head comparison using human neutrophils, LLG (the peptide backbone of LL-37 LLG Trifluoroacetate) at 10 µM induced a statistically greater chemotactic response than full-length LL-37 [1]. This establishes LLG as a superior chemoattractant among cathelicidin-derived fragments at this concentration.
| Evidence Dimension | Chemotactic index (neutrophil migration) at 10 µM |
|---|---|
| Target Compound Data | LLG: significantly greater chemotaxis than LL-37 (p < 0.05; n = 8) |
| Comparator Or Baseline | Full-length LL-37 (10 µM) |
| Quantified Difference | LLG > LL-37; GKE also > LL-37; fMLP (0.1 µM) served as positive control |
| Conditions | Isolated human neutrophils; n = 8; statistical significance indicated by # |
Why This Matters
For researchers studying innate immune recruitment or screening for immunomodulatory leads, LLG provides a stronger chemotactic signal than the full-length LL-37, enabling clearer assay windows and potentially lower required doses for cellular migration studies.
- [1] Sigurdardottir, T. et al. (2006). In Silico Identification and Biological Evaluation of Antimicrobial Peptides Based on Human Cathelicidin LL-37. Antimicrobial Agents and Chemotherapy, 50(9), 2983–2989. Figure 6. https://doi.org/10.1128/AAC.01583-05 View Source
